Cas no 2171307-89-2 (1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid)

1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid is a specialized chiral compound featuring both Fmoc-protected amine and carboxylic acid functionalities. Its structural complexity, including a cyclohexane backbone and a pentanamide side chain, makes it valuable in peptide synthesis and medicinal chemistry applications. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating controlled derivatization. The stereochemical integrity at the 3S position enhances its utility in asymmetric synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecule development. Its stability and well-defined reactivity profile make it a reliable intermediate for researchers in organic and pharmaceutical chemistry.
1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid structure
2171307-89-2 structure
Product Name:1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid
CAS No:2171307-89-2
MF:C28H34N2O5
MW:478.579967975616
CID:6082389
PubChem ID:165586044
Update Time:2025-05-20

1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid
    • 2171307-89-2
    • 1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylcyclohexane-1-carboxylic acid
    • EN300-1575119
    • Inchi: 1S/C28H34N2O5/c1-3-19(15-25(31)30-28(26(32)33)14-8-9-18(2)16-28)29-27(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,3,8-9,14-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t18?,19-,28?/m0/s1
    • InChI Key: NFYXEDHCVCSJBD-DRTUYRIGSA-N
    • SMILES: OC(C1(CCCC(C)C1)NC(C[C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid

Introduction to 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid (CAS No. 2171307-89-2)

1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid, identified by its CAS number 2171307-89-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate stereochemistry and functional group diversity, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of this compound features a chiral center at the 3S position, which is critical for its biological activity and pharmacokinetic properties. The presence of a fluoren-9-yl methoxycarbonyl moiety introduces both rigidity and electronic properties that can modulate binding interactions with biological targets. Additionally, the amide and carboxylic acid functionalities provide opportunities for further derivatization, enabling the creation of libraries of analogs with tailored properties.

In recent years, there has been growing interest in the development of peptidomimetics as alternative or complementary approaches to traditional peptide-based therapeutics. 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid exemplifies this trend, as it combines elements of peptidomimetic design with advanced synthetic methodologies. The cyclohexane ring provides steric constraints that can enhance binding affinity, while the fluorenyl moiety serves as a fluorescent probe for biochemical assays.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves protecting group strategies, asymmetric transformations, and delicate functionalization steps that highlight the expertise required to produce such complex molecules. Recent advancements in catalytic methods have further refined the synthetic route, enabling higher yields and improved enantioselectivity, which are crucial for pharmaceutical applications.

From a biological perspective, 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid has shown promise in preclinical studies as a modulator of protein-protein interactions. Its ability to interact with specific binding partners without mimicking natural peptide sequences makes it an attractive candidate for drug discovery. The fluorenyl group also facilitates structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), aiding in the characterization of derivatives.

The compound’s potential applications extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including biologics and small-molecule drugs. The growing demand for high-quality intermediates in pharmaceutical manufacturing underscores the importance of compounds like this one in supporting drug discovery pipelines.

Recent research has also explored the use of 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid in proteomics and chemical biology applications. Its ability to selectively bind target proteins has been leveraged to develop probes for studying protein function and interaction networks. These applications highlight the compound’s versatility and its potential impact on advancing our understanding of biological systems.

The future prospects for this compound are promising, with ongoing studies focusing on optimizing its synthetic pathways and exploring new therapeutic indications. Collaborative efforts between synthetic chemists and biologists are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As research continues to uncover new biological targets and mechanisms, compounds like 1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylcyclohexane-1-carboxylic acid will remain at the forefront of pharmaceutical innovation.

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